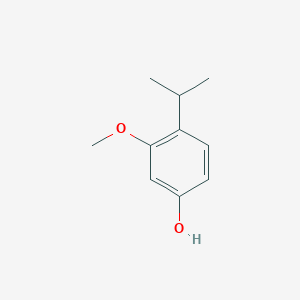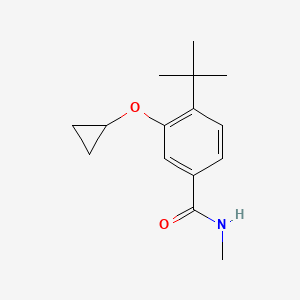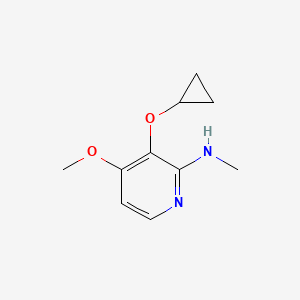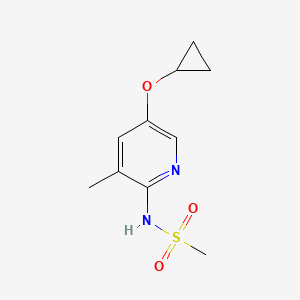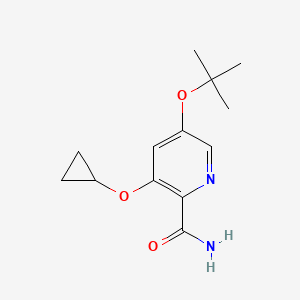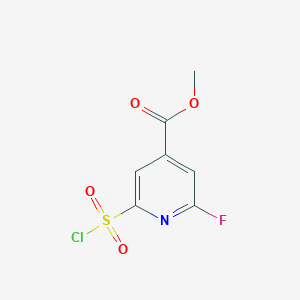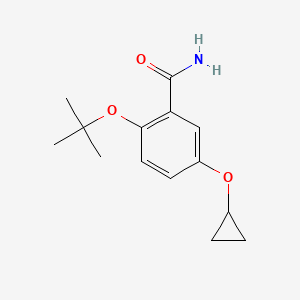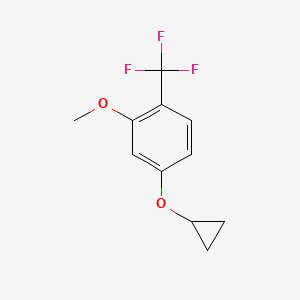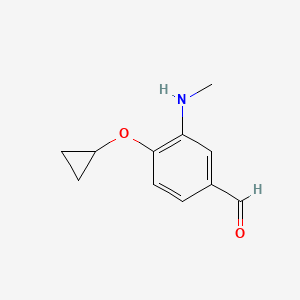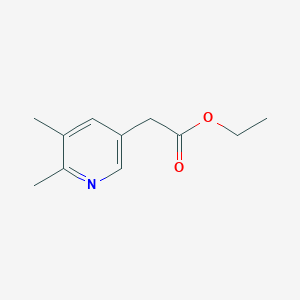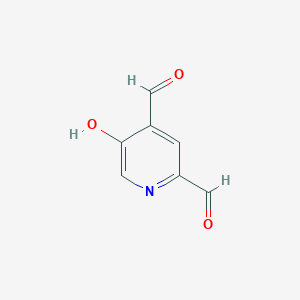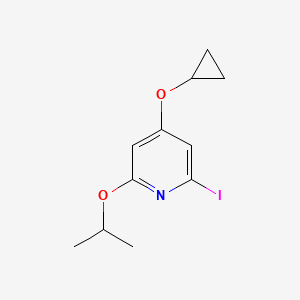
Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate is a chemical compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate typically involves the reaction of 2-(2-formyl-6-methylpyridin-4-yl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, and appropriate catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pyridine ring can interact with metal ions or other aromatic systems through π-π stacking or coordination bonds .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: Similar structure but contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
Tert-butyl 2-(2-formyl-6-methylpyridin-4-YL)ethylcarbamate is unique due to the presence of both a formyl group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for use in scientific research and industrial applications .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-formyl-6-methylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-11(8-12(9-17)16-10)5-6-15-13(18)19-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,18) |
InChI Key |
JNHCQMAQNCCDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


